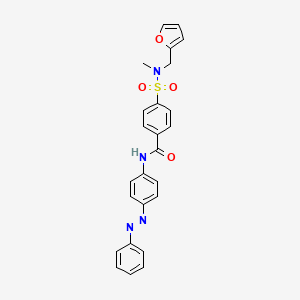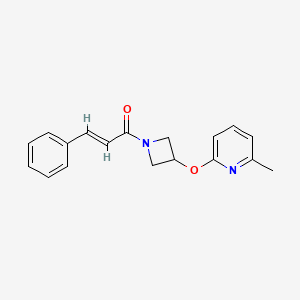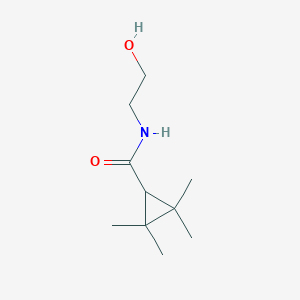
2,7-Difluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Difluoronaphthalene is an organic compound belonging to the class of fluorinated naphthalenes It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoronaphthalene can be achieved through several methods. One common approach involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction occurs in a flow reactor at temperatures ranging from 550°C to 650°C. The main reaction pathway includes the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. This intermediate then rearranges to 2-fluoroindene, which finally forms this compound upon further cycloaddition and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient synthesis on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation with BuLi: This reagent is commonly used for the selective conversion of this compound into various substituted derivatives.
Nitration and Bromination: These reactions predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively.
Major Products Formed:
- 1-Methyl-2,7-Difluoronaphthalene
- 1-Acetyl-2,7-Difluoronaphthalene
- 1-Formyl-2,7-Difluoronaphthalene
Wissenschaftliche Forschungsanwendungen
2,7-Difluoronaphthalene has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
- Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
- Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
- Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals .
Wirkmechanismus
The mechanism by which 2,7-Difluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence the electronic properties of the compound, leading to the formation of different products and derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 2,6-Difluoronaphthalene
Comparison: 2,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and properties. Compared to other difluoronaphthalenes, it exhibits distinct behavior in substitution and cycloaddition reactions, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
59079-70-8 |
|---|---|
Molekularformel |
C10H6F2 |
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
2,7-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
InChI-Schlüssel |
YJERWJLXBJASQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















